molecular formula C14H12ClNO3 B2552104 Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-64-6

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B2552104
CAS RN: 338754-64-6
M. Wt: 277.7
InChI Key: XUFNUQSHZWMZEN-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a chemical compound that is closely related to various other compounds synthesized for potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with chlorobenzyl and pyridinecarboxylate moieties have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves alkylation reactions. For instance, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate was prepared by alkylation of methyl hexahydro-2,3-dioxo-4-pyridinecarboxylate with alpha,3,4-trichlorotoluene . This suggests that the synthesis of the compound might also involve similar alkylation steps, possibly using 3-chlorobenzyl chloride as an alkylating agent.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by crystallography and molecular modeling. For example, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was structurally characterized, and its crystal data was provided, showing a monoclinic space group and specific cell dimensions . This indicates that the compound of interest may also crystallize in a similar fashion, with potential for intermolecular hydrogen bonding and other interactions.

Chemical Reactions Analysis

The related compounds have shown reactivity in various chemical reactions. For instance, methylation and benzylation reactions have been performed on hexahydro benzothieno [2, 3-d] pyrimidines, leading to different alkylation products . This implies that the compound may also undergo similar reactions, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing insights into their behavior. For example, the antifungal activity of methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate was evaluated, showing significant activity against pathogenic yeast species and some dermatophytic fungi . This suggests that the compound of interest might also possess biological activities, which could be explored in further studies.

Scientific Research Applications

Environmental Chemicals and DNA Methylation:

  • The study by Ruiz-Hernandez et al. (2015) highlights how environmental chemicals, including various metals and organic pollutants, may be associated with DNA methylation changes in adults. These modifications could potentially impact human health, although the evidence is not yet strong enough to draw firm conclusions due to the heterogeneity and limited sample sizes of the studies reviewed (Ruiz-Hernandez et al., 2015).

Epigenetic Alterations Induced by Genotoxic Carcinogens:

  • Chappell et al. (2016) conducted a systematic review of studies that reported epigenetic effects of genotoxic carcinogens, including DNA methylation, non-coding RNA expression changes, and histone modifications. The reviewed studies provide insights into the mechanisms of chemically-induced carcinogenesis, although more research is needed to fully understand these processes and their implications (Chappell et al., 2016).

Systematic Appraisal on Catalytic Synthesis of 1,3-Oxazole Derivatives:

  • The review by Shinde et al. (2022) focuses on the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the significance of this heterocyclic compound due to its wide array of applications in various fields such as medicinal, pharmaceutical, and material sciences. The review systematically interprets the literature on synthetic methodologies and applications of 1,3-oxazole derivatives, providing insights into the challenges and opportunities in this area of research (Shinde et al., 2022).

properties

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)12-6-3-7-16(13(12)17)9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFNUQSHZWMZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

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